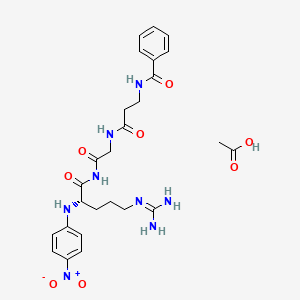

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate

Vue d'ensemble

Description

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate is a chromogenic substrate used primarily in biochemical assays to detect the activity of serine proteases, such as urokinase-type plasminogen activator. This compound is known for its ability to produce a color change upon enzymatic cleavage, making it a valuable tool in various diagnostic and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate involves the stepwise coupling of amino acids and the benzoyl group. The process typically starts with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed, and the final product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by serine proteases, resulting in the release of 4-nitroaniline, which produces a yellow color that can be measured spectrophotometrically .

Common Reagents and Conditions:

Enzymes: Serine proteases such as urokinase-type plasminogen activator.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain the pH.

Temperature: Typically, reactions are carried out at 37°C to mimic physiological conditions.

Major Products: The primary product of the enzymatic cleavage of this compound is 4-nitroaniline, which is detected by its yellow color .

Applications De Recherche Scientifique

Therapeutic Applications

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate has been studied for its potential in therapeutic contexts, particularly in targeting specific diseases through peptide-based therapeutics.

- Peptide Conjugates : The compound can be utilized as part of peptide conjugates that enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier. This is particularly relevant in treating metabolic disorders like diabetes and obesity, where targeted delivery can improve efficacy and reduce side effects .

- Cancer Treatment : Research indicates that compounds similar to this compound can be effective in treating various cancers. By conjugating this compound with specific peptide therapeutics, it may facilitate targeted therapy that minimizes damage to healthy tissues while maximizing the impact on tumor cells .

Enzymatic Assays

The compound serves as a substrate in various enzymatic assays, particularly for proteases.

- Substrate Specificity : this compound is used to evaluate the activity of serine proteases. Its structure allows it to be cleaved by these enzymes, releasing a chromogenic product that can be quantified spectrophotometrically. This application is crucial for understanding enzyme kinetics and specificity .

- Research on Proteolytic Enzymes : The compound has been employed in studies to characterize proteolytic enzymes from various sources, including microbial and mammalian systems. These studies help elucidate the mechanisms of enzyme action and their potential inhibitors .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound in research settings.

Mécanisme D'action

The mechanism of action of Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate involves its cleavage by serine proteases. The enzyme recognizes the peptide bond between the arginine and 4-nitroaniline moieties and hydrolyzes it. This reaction releases 4-nitroaniline, which can be detected by its yellow color. The molecular target of this compound is the active site of serine proteases, where the hydrolysis occurs .

Comparaison Avec Des Composés Similaires

N-alpha-Benzoyl-DL-arginine-4-nitroanilide hydrochloride: Another chromogenic substrate used for detecting protease activity.

N-alpha-Benzoyl-L-arginine-4-nitroanilide hydrochloride: Similar in structure and function, used in various enzymatic assays.

Uniqueness: Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate is unique due to its specific peptide sequence, which provides high specificity for certain serine proteases. This specificity makes it particularly useful in assays where precise detection of enzyme activity is required .

Activité Biologique

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate, a synthetic peptide derivative, has garnered attention in biochemical research due to its potential applications as a substrate for proteolytic enzymes. This article explores its biological activity, mechanisms of action, and implications in various biological processes.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzoyl group, a beta-alanine, glycine, and an arginine residue linked to a 4-nitroanilide moiety. This structure is significant for its interaction with proteases, particularly serine proteases such as trypsin and chymotrypsin.

Enzymatic Substrate

The compound serves as a substrate for various serine proteases. It has been shown to exhibit high specificity for trypsin, making it useful in enzymatic assays. The chromogenic nature of the 4-nitroanilide group allows for easy detection of enzymatic activity through colorimetric changes upon cleavage by proteases.

Table 1: Enzyme Specificity of this compound

| Enzyme | Specificity | Km (µM) | Vmax (µM/min) |

|---|---|---|---|

| Trypsin | High | 29 | 0.036 |

| Chymotrypsin | Moderate | N/A | N/A |

| Papain | Low | N/A | N/A |

Note: Km values indicate the substrate concentration at which the reaction rate is half of Vmax.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates of proteolytic enzymes. Upon cleavage by these enzymes, it releases the chromogenic product p-nitroaniline, which can be quantified spectrophotometrically.

Case Studies and Research Findings

- Protease Activity Assays : In a study assessing the activity of trypsin and chymotrypsin using this compound as a substrate, researchers observed that the compound effectively facilitated the generation of standard curves for enzyme activity. The results indicated that the compound could reliably measure protease activity in various biological samples .

- Inhibition Studies : Research has also focused on the inhibition characteristics of proteases when interacting with this compound. Studies demonstrated that certain inhibitors could significantly reduce the enzymatic activity associated with this compound, suggesting potential therapeutic applications in regulating protease activities in pathological conditions .

- Substrate Specificity : A comparative analysis highlighted that while this compound is primarily cleaved by trypsin, other serine proteases exhibited varying degrees of activity. This specificity underscores the importance of structural features in determining substrate-enzyme interactions .

Propriétés

IUPAC Name |

acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(30-17-8-10-18(11-9-17)32(37)38)23(36)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19,30H,4,7,12-15H2,(H,27,35)(H,29,33)(H4,25,26,28)(H,31,34,36);1H3,(H,3,4)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAFPBWETAVDDY-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920716 | |

| Record name | Acetic acid--N-{3-hydroxy-3-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]propyl}benzenecarboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112283-16-6 | |

| Record name | Chromozym U | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112283166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--N-{3-hydroxy-3-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]propyl}benzenecarboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.